3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2h-pyran-5-carboxylic acid

Catalog No.
S12411384
CAS No.
5422-16-2
M.F
C9H8O6
M. Wt
212.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2h-pyran-5...

CAS Number

5422-16-2

Product Name

3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2h-pyran-5-carboxylic acid

IUPAC Name

5-acetyl-2-methyl-4,6-dioxopyran-3-carboxylic acid

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

InChI

InChI=1S/C9H8O6/c1-3(10)5-7(11)6(8(12)13)4(2)15-9(5)14/h5H,1-2H3,(H,12,13)

InChI Key

ZVTPLASNCIDWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C(=O)O1)C(=O)C)C(=O)O

3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid is a heterocyclic organic compound characterized by its unique pyran structure, which includes multiple functional groups such as an acetyl group and carboxylic acid. The molecular formula of this compound is C₉H₈O₅, and it is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a dioxo group that contributes to its reactivity and biological activity.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be facilitated using sodium borohydride or lithium aluminum hydride, resulting in the production of alcohols or aldehydes.
  • Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles (such as amines or thiols) replace certain functional groups within the molecule.

The specific products formed from these reactions depend on the reagents and conditions employed.

Research indicates that 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanisms of action may involve the inhibition of specific enzymes or receptors, leading to various biochemical effects that contribute to its therapeutic potential.

Several synthetic routes have been developed for the preparation of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid:

  • Reaction of Glucose and Piperidine: One common method involves reacting glucose with piperidine in ethanol under an inert atmosphere. Acetic acid is then added, followed by heating. The mixture is diluted with water and extracted with ethyl acetate. The crude product is purified through column chromatography and recrystallization from hexane.
  • Industrial Methods: For industrial production, optimized reaction conditions are utilized to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control and characterization.

The applications of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid span several domains:

  • Chemical Research: It serves as a valuable building block in the synthesis of more complex organic molecules.
  • Biological Studies: Its potential biological activities make it a candidate for further investigations in drug development.
  • Industrial Uses: The compound is utilized in producing various chemical products and materials.

The interaction studies of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid focus on its binding affinity to specific molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Detailed studies are required to map out its interactions with enzymes or receptors involved in disease pathways.

Several compounds share structural similarities with 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid. Notable examples include:

Compound NameCAS NumberSimilarity Index
Sodium 3-acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ide4418-26-20.55
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-oneNot Available0.56
Methyl 3,4-Dihydro-2H-pyran-5-carboxylateNot Available0.77
Pentadecyl 4-oxo-6-(palmitoyloxy)methyl)-4H-pyran-3-carboxylateNot Available0.51

Uniqueness

The uniqueness of 3-Acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-5-carboxylic acid lies in its specific structural features and chemical properties that distinguish it from similar compounds. Its distinct reactivity patterns and biological activities make it particularly valuable for research and industrial applications .

This compound's structural complexity allows it to participate in diverse

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

212.03208797 g/mol

Monoisotopic Mass

212.03208797 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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